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A comprehensive guide for researchers, scientists, and drug development professionals

detailing the expression of Ribosomal Protein S2 (RPS2) in humans and key model organisms.

This report provides quantitative expression data, detailed experimental methodologies, and a

visualization of the RPS2-p53 signaling pathway.

Ribosomal Protein S2 (RPS2), a crucial component of the 40S ribosomal subunit, plays a

fundamental role in protein synthesis. Its expression and function are highly conserved across

species, making it an important subject of study in various biological contexts, from

developmental biology to cancer research. This guide offers a comparative overview of RPS2

expression in humans and several widely used model organisms: the house mouse (Mus

musculus), the zebrafish (Danio rerio), the fruit fly (Drosophila melanogaster), and baker's

yeast (Saccharomyces cerevisiae).

Quantitative Expression Analysis of RPS2
The expression levels of RPS2 have been quantified across various tissues and developmental

stages in different organisms using high-throughput techniques such as mass spectrometry-

based proteomics. The following table summarizes the available quantitative data, providing a

comparative snapshot of RPS2 protein abundance.
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Organism Tissue/Condition
Expression Level
(ppm)

Data Source

Homo sapiens

(Human)
Adrenal Gland 158.85 ProteomicsDB

Bone Marrow 216.3 PaxDb

Brain 152.9 PaxDb

Colon 144.15 ProteomicsDB

Heart 121.7 PaxDb

Kidney 141.5 PaxDb

Liver 136.9 PaxDb

Lung 128.8 PaxDb

Ovary 160.8 ProteomicsDB

Pancreas 149.3 ProteomicsDB

Salivary Gland 171.1 ProteomicsDB

Spleen 168.1 PaxDb

Testis 104.9 ProteomicsDB

Mus musculus

(Mouse)

Whole Organism

(Adult)
162 PaxDb

Bone Marrow 227 PaxDb

Brain 136 PaxDb

Heart 118 PaxDb

Kidney 135 PaxDb

Liver 143 PaxDb

Lung 130 PaxDb

Spleen 175 PaxDb
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Danio rerio (Zebrafish)
Whole Organism

(Adult)
128 PaxDb

Drosophila

melanogaster (Fruit

Fly)

Whole Organism

(Adult)
1106 PaxDb[1]

Saccharomyces

cerevisiae (Yeast)
Log Phase Growth 58722 (molecules/cell) SGD[2][3]

Note: Protein abundance from PaxDb and ProteomicsDB is reported in parts per million (ppm)

of the total proteome. Yeast data from the Saccharomyces Genome Database (SGD) is

presented in molecules per cell. Direct comparison of absolute values between different units

should be made with caution.

Experimental Methodologies
The quantitative data presented in this guide were primarily generated using mass

spectrometry-based proteomics. However, targeted validation and lower-throughput expression

analysis of RPS2 are commonly performed using techniques such as Western blotting and

quantitative Polymerase Chain Reaction (qPCR). Below are detailed protocols for these key

experimental methods.

Western Blotting for RPS2 Protein Detection
Western blotting is a widely used technique to detect and quantify the relative abundance of a

specific protein in a complex mixture.

1. Sample Preparation (Cell Lysate):

Culture cells to the desired confluency.

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

Lyse the cells by adding radioimmunoprecipitation assay (RIPA) buffer containing protease

inhibitors.

Scrape the cells and transfer the lysate to a microcentrifuge tube.
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Incubate on ice for 30 minutes, followed by centrifugation at 12,000 x g for 15 minutes at 4°C

to pellet cellular debris.

Collect the supernatant containing the protein lysate.

Determine the protein concentration using a Bradford or BCA protein assay.

2. SDS-PAGE and Protein Transfer:

Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes to

denature the proteins.

Load equal amounts of protein (e.g., 20-30 µg) into the wells of a sodium dodecyl sulfate-

polyacrylamide gel electrophoresis (SDS-PAGE) gel.

Run the gel at a constant voltage until the dye front reaches the bottom.

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or

nitrocellulose membrane using a wet or semi-dry transfer system.

3. Immunodetection:

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-

buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

Incubate the membrane with a primary antibody specific for RPS2 overnight at 4°C with

gentle agitation.

Wash the membrane three times with TBST for 10 minutes each.

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary

antibody for 1 hour at room temperature.

Wash the membrane again three times with TBST for 10 minutes each.

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the

protein bands using a chemiluminescence imager or X-ray film.
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Quantitative PCR (qPCR) for RPS2 Gene Expression
Analysis
qPCR is a sensitive method to quantify the amount of a specific mRNA transcript in a sample,

providing an indirect measure of gene expression.

1. RNA Extraction and cDNA Synthesis:

Isolate total RNA from cells or tissues using a commercial RNA extraction kit or a TRIzol-

based method.

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a

bioanalyzer.

Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit

with oligo(dT) or random primers.

2. qPCR Reaction Setup:

Prepare a qPCR reaction mixture containing:

cDNA template

Forward and reverse primers specific for the RPS2 gene

SYBR Green or a TaqMan probe-based qPCR master mix

Nuclease-free water

Set up reactions in triplicate in a 96-well or 384-well qPCR plate. Include no-template

controls to check for contamination.

3. qPCR Cycling and Data Analysis:

Perform the qPCR reaction in a real-time PCR instrument with the following typical cycling

conditions:

Initial denaturation (e.g., 95°C for 10 minutes)
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40 cycles of:

Denaturation (e.g., 95°C for 15 seconds)

Annealing/Extension (e.g., 60°C for 1 minute)

Analyze the data using the instrument's software. The cycle threshold (Ct) value is inversely

proportional to the amount of target mRNA.

Normalize the RPS2 Ct values to a stably expressed housekeeping gene (e.g., GAPDH,

ACTB) to determine the relative expression level (ΔΔCt method).

RNA-Sequencing (RNA-Seq) for Global Gene Expression
Profiling
RNA-Seq provides a comprehensive and unbiased view of the transcriptome, allowing for the

quantification of RPS2 expression in the context of all other genes.

1. Library Preparation:

Isolate high-quality total RNA as described for qPCR.

Deplete ribosomal RNA (rRNA) from the total RNA, as it constitutes the majority of the RNA

population. This can be achieved using kits that specifically target and remove rRNA

sequences.[4][5]

Fragment the remaining RNA into smaller pieces.

Synthesize first and second-strand cDNA.

Perform end-repair, A-tailing, and ligate sequencing adapters to the cDNA fragments.

Amplify the library using PCR.

2. Sequencing and Data Analysis:

Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).
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Perform quality control on the raw sequencing reads.

Align the reads to a reference genome.

Quantify the number of reads mapping to the RPS2 gene to determine its expression level,

typically reported as Transcripts Per Million (TPM) or Fragments Per Kilobase of transcript

per Million mapped reads (FPKM).

Signaling Pathway Involvement
Recent studies have implicated RPS2 in the regulation of the p53 tumor suppressor pathway.

Specifically, RPS2 can interact with MDM2, an E3 ubiquitin ligase that targets p53 for

proteasomal degradation.[6] By binding to MDM2, RPS2 can inhibit its activity, leading to the

stabilization and activation of p53.[6] This, in turn, can induce cell cycle arrest or apoptosis.[7]
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RPS2 interaction with the MDM2-p53 signaling pathway.
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This guide provides a foundational comparison of RPS2 expression across different species,

offering valuable insights for researchers in various fields. The provided methodologies serve

as a starting point for the design and execution of experiments aimed at further elucidating the

role of this essential ribosomal protein.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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